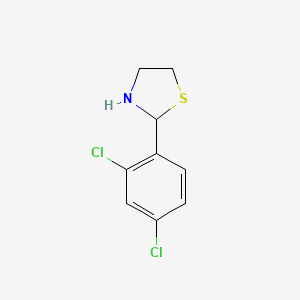

2-(2,4-Dichlorophenyl)-1,3-thiazolidine

Übersicht

Beschreibung

2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 2,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine typically involves the reaction of 2,4-dichlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol or amine derivatives.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Thiazolidine derivatives, including 2-(2,4-dichlorophenyl)-1,3-thiazolidine, have shown significant potential as anticancer agents. Research indicates that thiazolidine-4-one derivatives possess cytotoxic properties against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, a study reported that certain thiazolidine derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating strong anticancer activity .

Diabetes Management

The compound has also been investigated for its role in managing diabetes. Certain thiazolidine derivatives have been identified as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are crucial for insulin signaling. A specific derivative demonstrated an IC50 of 0.41 µM against PTP1B and was effective in reducing fasting blood glucose levels in diabetic mice models .

Antimicrobial Properties

Thiazolidine compounds have shown promising antibacterial and antifungal activities. Studies have indicated that modifications to the thiazolidine structure can enhance its efficacy against various microbial strains. For example, new thiazolidine derivatives were synthesized and evaluated for their antimicrobial activity, showing significant inhibition against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Herbicidal Activity

The compound has been explored for its herbicidal properties. Research has indicated that thiazolidine derivatives can be formulated into agrochemical products to control weed growth effectively. The crystal forms of related compounds have been developed for use in agricultural formulations, demonstrating effective herbicidal activity .

Material Science Applications

Polymer Chemistry

Thiazolidine-based compounds are being investigated for their potential use in polymer synthesis. Their unique chemical structure allows for the modification of polymer properties, making them suitable for applications in coatings and adhesives. The incorporation of thiazolidine moieties into polymer matrices can enhance thermal stability and mechanical strength .

Data Table: Summary of Biological Activities

| Activity Type | IC50 Value | Tested Cell Line | Reference |

|---|---|---|---|

| Anticancer Activity | 0.24 µM | HepG2 | |

| Anticancer Activity | 0.54 µM | MCF-7 | |

| PTP1B Inhibition | 0.41 µM | - | |

| Antibacterial Activity | - | Various strains |

Case Studies

Case Study 1: Thiazolidine Derivatives in Cancer Treatment

In a study focused on the synthesis of thiazolidine-4-one derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines. The most potent derivative showed an IC50 value of 0.24 µM against HepG2 cells, indicating a promising avenue for developing new anticancer therapies .

Case Study 2: Managing Diabetes with Thiazolidines

A recent investigation into the effects of thiazolidine derivatives on insulin signaling revealed that certain compounds could alleviate insulin resistance in HepG2 cells by upregulating key signaling proteins. This research highlights the potential of thiazolidines as therapeutic agents for diabetes management .

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole: Another heterocyclic compound with potential biological activities.

Uniqueness

2-(2,4-Dichlorophenyl)-1,3-thiazolidine is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar phenyl groups, making it a valuable molecule for various applications.

Biologische Aktivität

2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a compound of interest due to its diverse biological activities. This thiazolidine derivative has been studied for its potential applications in various therapeutic areas, including antibacterial and antifungal activities. The following sections will detail its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring substituted with a dichlorophenyl group. This specific substitution pattern is believed to enhance its biological properties compared to other thiazolidine derivatives.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses potent antibacterial activity, with MIC values ranging from 625 µg/ml to >5000 µg/ml depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | 1250 |

| Pseudomonas aeruginosa | 2500 |

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against pathogenic fungi. A study on polyazole derivatives derived from this compound revealed notable antifungal effects against species such as:

- Aspergillus fumigatus

- Candida albicans

The results showed that certain derivatives were as effective as established antifungal agents like ketoconazole and oxiconazole .

| Fungal Strain | MIC (µg/ml) |

|---|---|

| Aspergillus fumigatus | 16 |

| Candida albicans | 8 |

The biological activity of this compound is attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The presence of the dichlorophenyl group is thought to enhance lipophilicity, facilitating better penetration into microbial cells.

Study on Antiviral Properties

A comprehensive study investigated the antiviral properties of thiazolidine derivatives, including this compound. It was found that compounds with similar structures exhibited anti-HIV activity with IC50 values indicating moderate efficacy. The study suggested that structural modifications could lead to improved antiviral potency .

Comparative Study on Hybrid Compounds

Another research effort focused on hybrid compounds combining thiazolidine and triazole moieties. These hybrids showed enhanced biological activities compared to their parent compounds. The introduction of additional functional groups in the thiazolidine structure was linked to improved antibacterial and antifungal activities .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZWFCVEHTWKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986202 | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-27-9 | |

| Record name | Thiazolidine, 2-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.